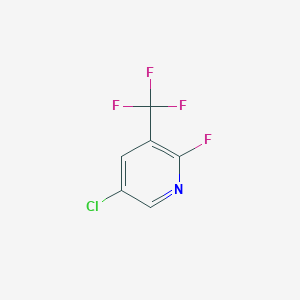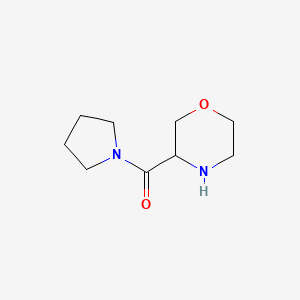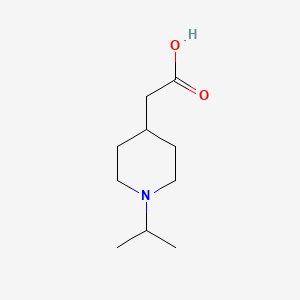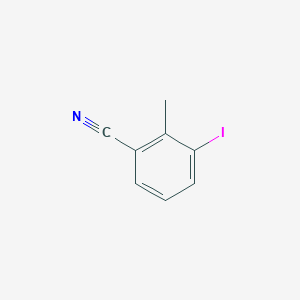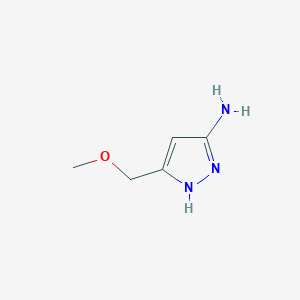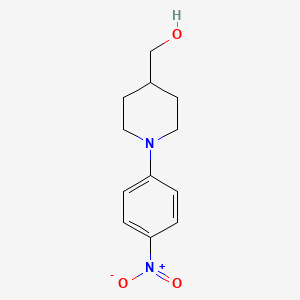
(1-(4-Nitrophenyl)piperidin-4-yl)methanol
Descripción general
Descripción
(1-(4-Nitrophenyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
Mode of Action
It is known that the compound is a derivative of organic ketones, which suggests that it may interact with biological targets in a similar manner to other ketone derivatives .
Pharmacokinetics
It is known that the compound is soluble in alcohol, ether, and ether solutions, but has low solubility in water . This suggests that its bioavailability may be influenced by these factors .
Result of Action
The molecular and cellular effects of (1-(4-Nitrophenyl)piperidin-4-yl)methanol’s action are currently unknown. As a derivative of organic ketones, it may have certain toxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in environments where alcohol, ether, or ether solutions are present . Additionally, the compound should be stored in a sealed container and kept away from heat sources and flames for safety and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reaction with 4-Fluoro-1-nitrobenzene:
- A solution of 4-fluoro-1-nitrobenzene in dimethyl sulfoxide is prepared, and 4-piperidinemethanol is added.
- The reaction mixture is agitated at 80°C for 1 hour, then cooled and poured into water.
- The yellow precipitate formed is filtered, washed with water, and dried to obtain the product as a white powder with a yield of 99% .
-
Reaction with 1-Fluoro-4-nitrobenzene:
- A solution of 1-fluoro-4-nitrobenzene and 4-piperidinemethanol in N,N-dimethylformamide is prepared, and potassium carbonate is added.
- The mixture is stirred at 80°C for 15 hours, then cooled to room temperature.
- The mixture is poured into ice-water, stirred, and the solid is filtered, washed with water, and dried to give the product with a yield of 83.8% .
Análisis De Reacciones Químicas
Types of Reactions:
-
Reduction:
- The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.
- Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
-
Oxidation:
- The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.
-
Substitution:
- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
- Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
- Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.
- Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Studied for its interactions with various biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Comparación Con Compuestos Similares
-
(1-(4-Aminophenyl)piperidin-4-yl)methanol:
- Similar structure but with an amino group instead of a nitro group.
- Exhibits different chemical reactivity and biological activity.
-
(1-(4-Nitrophenyl)piperidin-3-yl)methanol:
- Similar structure but with the hydroxymethyl group on the 3-position of the piperidine ring.
- Displays different physical and chemical properties.
Uniqueness:
- The combination of the nitrophenyl group and the hydroxymethyl group on the piperidine ring imparts unique chemical reactivity and biological activity to (1-(4-Nitrophenyl)piperidin-4-yl)methanol.
- Its specific structure allows for targeted interactions with various biological molecules, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPUSPBJFCEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634256 | |
| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471937-85-6 | |
| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





